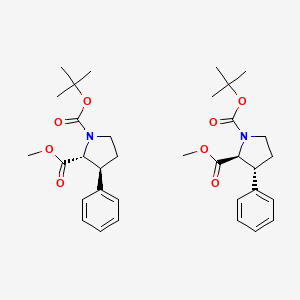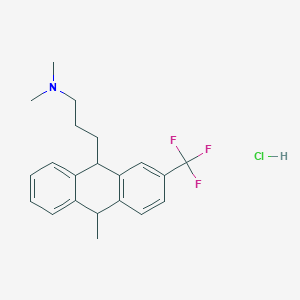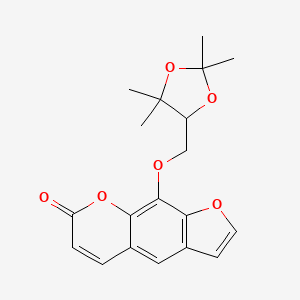
O-Isopropylideneheraclenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heraclenol-Acetonid ist eine natürliche Furocumarin-Verbindung, die aus den Wurzeln von Heracleum candicans gewonnen wird. Es ist bekannt für seine einzigartige chemische Struktur und seine bedeutenden biologischen Aktivitäten, insbesondere seine antimikrobiellen und antibiofilmbildenden Eigenschaften .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Heraclenol-Acetonid kann durch Acetonid-Schutz von Heraclenol synthetisiert werden. Der Prozess beinhaltet die Reaktion von Heraclenol mit Aceton in Gegenwart eines sauren Katalysators wie p-Toluolsulfonsäure, um das Acetonid-Derivat zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von Heraclenol-Acetonid beinhaltet typischerweise die Extraktion von Heraclenol aus den Wurzeln von Heracleum candicans, gefolgt von seiner chemischen Modifikation, um das Acetonid-Derivat zu bilden. Der Extraktionsprozess verwendet häufig Lösungsmittel wie Chloroform, Dichlormethan oder Ethylacetat .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heraclenol acetonide can be synthesized through the acetonide protection of heraclenol. The process involves the reaction of heraclenol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the acetonide derivative .
Industrial Production Methods
Industrial production of heraclenol acetonide typically involves the extraction of heraclenol from the roots of Heracleum candicans, followed by its chemical modification to form the acetonide derivative. The extraction process often employs solvents like chloroform, dichloromethane, or ethyl acetate .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Heraclenol-Acetonid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Heraclenol-Acetonid kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können Heraclenol-Acetonid in seine entsprechenden Alkohole umwandeln.
Substitution: Heraclenol-Acetonid kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOCH₃) und Natriumethoxid (NaOEt) werden eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Ketone, Carbonsäuren, Alkohole und substituierte Derivate von Heraclenol-Acetonid .
Wissenschaftliche Forschungsanwendungen
Heraclenol-Acetonid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener Furocumarin-Derivate verwendet.
Wirkmechanismus
Heraclenol-Acetonid übt seine Wirkungen aus, indem es das Enzym Histidinol-Phosphoaminotransferase (HisC) hemmt, das an der Histidinbiosynthese beteiligt ist. Molekulare Docking-Studien haben gezeigt, dass Heraclenol-Acetonid an der aktiven Stelle von HisC bindet und so seine Aktivierung durch das native Substrat verhindert. Diese Hemmung stört die Biosynthese von Histidin, was zu antimikrobiellen und antibiofilmbildenden Aktivitäten führt .
Wirkmechanismus
Heraclenol acetonide exerts its effects by inhibiting the enzyme histidinol-phospho aminotransferase (HisC), which is involved in histidine biosynthesis. Molecular docking studies have shown that heraclenol acetonide binds to the active site of HisC, preventing its activation by the native substrate. This inhibition disrupts the biosynthesis of histidine, leading to antimicrobial and antibiofilm activities .
Vergleich Mit ähnlichen Verbindungen
Heraclenol-Acetonid ist strukturell ähnlich anderen Furocumarinen, wie z. B.:
Heraclenin: (CAS#2880-49-1)
Imperatorin: (CAS#482-44-0)
Isogosferol: (CAS#53319-52-1)
Isosaxalin: (CAS#55481-86-2)
Heraclenol: (CAS#31575-93-6)
(-)-Heraclenol: (CAS#139079-42-8)
Heraclenol 3’-O-beta-D-glucopyranoside: (CAS#32207-10-6)
Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]: (CAS#765316-44-7)
Rivulobirin E: (CAS#237407-59-9).
Heraclenol-Acetonid zeichnet sich durch seinen einzigartigen Acetonid-Schutz aus, der seine Stabilität und Bioaktivität im Vergleich zu anderen Furocumarinen verbessert .
Eigenschaften
IUPAC Name |
9-[(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)methoxy]furo[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-18(2)13(24-19(3,4)25-18)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)23-16(11)17/h5-9,13H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWZUJWUYQAIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



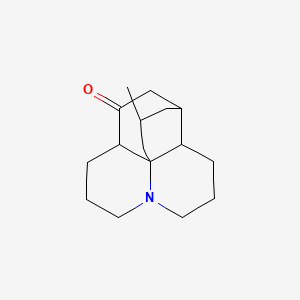
![N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide](/img/structure/B12295246.png)
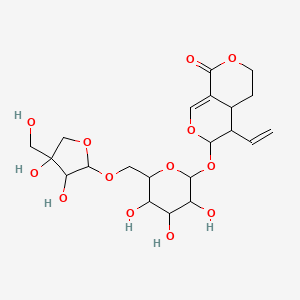
![[4-[4-[3-(2,5-Dimethylpyrrolidin-1-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B12295268.png)
![3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)

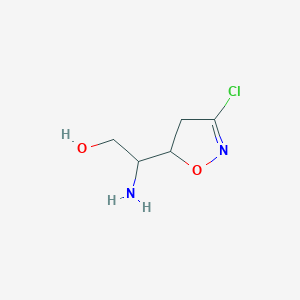
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide](/img/structure/B12295283.png)
![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
